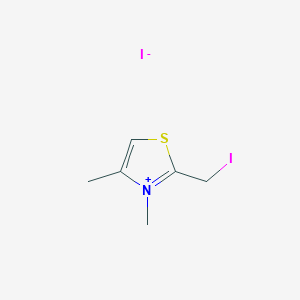
2-(Iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide is a chemical compound that belongs to the class of thiazolium salts It is characterized by the presence of an iodomethyl group attached to the thiazolium ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide typically involves the reaction of 3,4-dimethylthiazole with iodomethane in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,4-dimethylthiazole+iodomethane→2-(Iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(Iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The thiazolium ring can participate in redox reactions, leading to the formation of different oxidation states.
Addition Reactions: The compound can undergo addition reactions with electrophiles, resulting in the formation of new chemical bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used under controlled conditions.
Addition Reactions: Electrophiles such as alkyl halides and acyl chlorides are used in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(Azidomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide, while oxidation with hydrogen peroxide produces the corresponding sulfoxide.
科学研究应用
2-(Iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
作用机制
The mechanism of action of 2-(Iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide involves its interaction with nucleophilic sites in biological molecules. The iodomethyl group can form covalent bonds with nucleophiles such as thiols and amines, leading to the modification of proteins and other biomolecules. This interaction can disrupt normal cellular functions and result in biological effects such as antimicrobial activity.
相似化合物的比较
Similar Compounds
Iodomethane (Methyl Iodide): A simple alkyl halide used in organic synthesis.
3,4-Dimethylthiazole: The parent compound without the iodomethyl group.
Thiazolium Salts: A class of compounds with similar structural features but different substituents.
Uniqueness
2-(Iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide is unique due to the presence of both the iodomethyl group and the thiazolium ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
113925-43-2 |
|---|---|
分子式 |
C6H9I2NS |
分子量 |
381.02 g/mol |
IUPAC 名称 |
2-(iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C6H9INS.HI/c1-5-4-9-6(3-7)8(5)2;/h4H,3H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
BPOGPJVJUALRSK-UHFFFAOYSA-M |
规范 SMILES |
CC1=CSC(=[N+]1C)CI.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


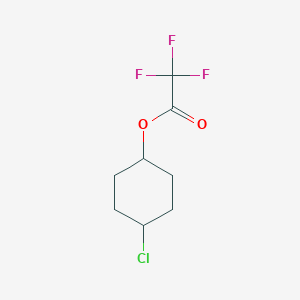
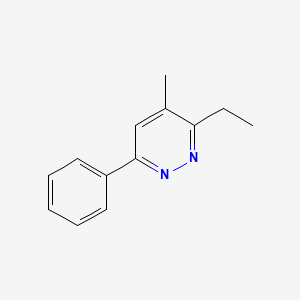
![(Dibenzo[b,d]thiophen-2-yl)methanethiol](/img/structure/B14292837.png)
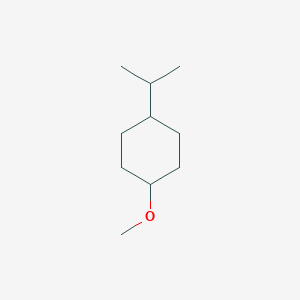
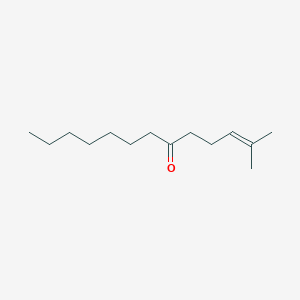
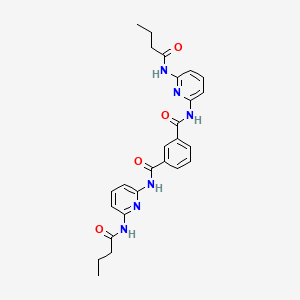
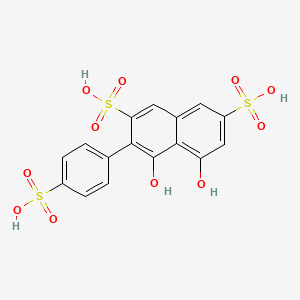
![Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]-](/img/structure/B14292867.png)
![1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile](/img/structure/B14292872.png)
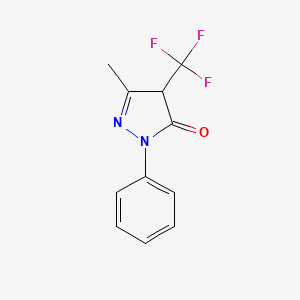
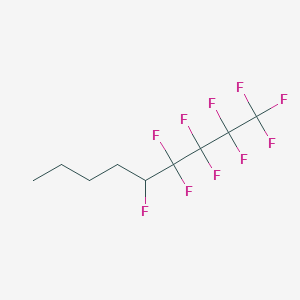
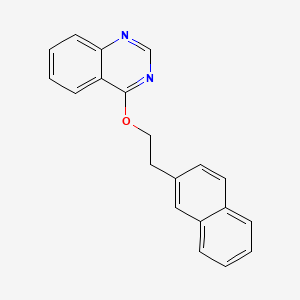
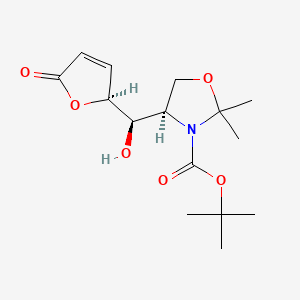
![Benzoic acid, 2-[1-(acetyloxy)-2,4-hexadiynyl]-6-hydroxy-, methyl ester](/img/structure/B14292901.png)
